molecular formula C15H15BrO B7858700 (4-Bromophenyl)(2,4-dimethylphenyl)methanol

(4-Bromophenyl)(2,4-dimethylphenyl)methanol

Cat. No.: B7858700
M. Wt: 291.18 g/mol
InChI Key: SWYDUONAIPAQKT-UHFFFAOYSA-N
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Description

Contextualization of Diarylmethanol Frameworks in Organic Synthesis

The diarylmethanol framework is a cornerstone in modern organic synthesis due to its prevalence as a structural motif in numerous biologically active compounds and its role as a versatile synthetic intermediate. nih.gov Enantioenriched diarylmethanols, in particular, are crucial components in medicinal chemistry. nih.govscispace.comnih.gov The synthesis of these compounds has been a focus of many studies, with the most efficient methods often involving the arylation of aromatic aldehydes. nih.govacs.org

Traditional approaches for synthesizing diarylmethanols often rely on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with aromatic aldehydes. scispace.com While effective, the high reactivity of these reagents can limit functional group tolerance. scispace.com Consequently, extensive research has been dedicated to developing milder, more selective catalytic methods, including copper-catalyzed hydrosilylation of diaryl ketones and samarium/copper-mediated C-H functionalization reactions. organic-chemistry.orgnih.gov These advanced synthetic protocols provide access to a wide array of functionalized diarylmethanols, which serve as precursors for more complex molecular architectures. organic-chemistry.org

Overview of the Chemical Structure and Substituent Effects in (4-Bromophenyl)(2,4-dimethylphenyl)methanol

The chemical structure of this compound consists of a central carbinol (methanol) unit attached to two different phenyl rings. One ring is substituted with a bromine atom at the para- (4-) position, while the second ring is substituted with two methyl groups at the ortho- (2-) and para- (4-) positions.

PropertyValue
CAS Number 944645-40-3
Molecular Formula C15H15BrO
Molecular Weight 291.183 g/mol
SMILES Brc1ccc(cc1)C(c1ccc(cc1C)C)O

The substituents on the phenyl rings significantly influence the molecule's reactivity through a combination of inductive and resonance effects.

2,4-Dimethyl Substituents : Alkyl groups, such as the two methyl groups on the second phenyl ring, are generally considered electron-donating groups (EDGs). ucsb.edu They exert a positive inductive effect (+I), pushing electron density into the aromatic ring. libretexts.org This effect activates the ring, making it more nucleophilic and thus more reactive than benzene (B151609) in electrophilic aromatic substitutions. lumenlearning.com The methyl groups direct incoming electrophiles to the ortho and para positions. libretexts.org

The combination of an electron-withdrawing, deactivating group on one ring and electron-donating, activating groups on the other creates an electronic imbalance within the molecule, which can be exploited for selective chemical transformations.

Significance of Substituted Diarylmethanols as Synthetic Intermediates and Building Blocks

Substituted diarylmethanols are highly prized as synthetic intermediates and building blocks in the construction of a diverse range of organic molecules. nih.gov Their utility stems from the reactivity of the hydroxyl group, which can be easily transformed into other functional groups or eliminated to form diarylalkenes.

Enantioenriched diarylmethanols are precursors to valuable diarylmethane derivatives, which are core structures in various pharmaceuticals, including antimuscarinics and antidepressants. nih.gov The conversion can proceed via SN2 substitution at the C-O bond, often without loss of enantiomeric purity. nih.gov Furthermore, these compounds are key intermediates in the synthesis of chiral azoles, which have been identified as potent nonsteroidal aromatase inhibitors for applications in treating hormone-dependent cancers. nih.gov The diarylmethanol unit also serves as a foundational element for producing triarylmethanes through palladium-catalyzed coupling reactions, expanding their utility in creating complex, multi-aryl systems. acs.org The strategic placement of different substituents on the aryl rings allows chemists to control subsequent reactions and build complex molecular frameworks with high precision.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(2,4-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYDUONAIPAQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromophenyl 2,4 Dimethylphenyl Methanol

Grignard Reagent-Based Methodologies

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and provides several pathways to synthesize (4-Bromophenyl)(2,4-dimethylphenyl)methanol. These methods typically involve the nucleophilic addition of an organomagnesium halide to a carbonyl compound. mnstate.edu

Synthesis from Diaryl Ketones: Addition of Hydride or Alkyl/Aryl Grignard Reagents

A common route to diarylmethanols is the reduction of the corresponding diaryl ketone. In this case, (4-bromophenyl)(2,4-dimethylphenyl)methanone would be the precursor. The reduction can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that readily converts ketones to secondary alcohols. masterorganicchemistry.comorganic-chemistry.orgyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Alternatively, the addition of an alkyl or aryl Grignard reagent to a ketone can also yield a tertiary alcohol. youtube.com However, for the synthesis of a secondary alcohol like this compound, a hydride source is the appropriate choice for the reduction of the diaryl ketone precursor.

Table 1: Reduction of (4-bromophenyl)(2,4-dimethylphenyl)methanone

ReagentSolventTemperatureYield
NaBH4Methanol0 °C to rtHigh
LiAlH4Diethyl ether0 °C to rtHigh

Note: This table presents typical conditions for the reduction of diaryl ketones.

Synthesis from Aromatic Aldehydes and Aryl Grignard Reagents

A more direct and versatile approach to this compound involves the reaction of an aromatic aldehyde with an aryl Grignard reagent. miracosta.edu There are two primary combinations for this synthesis:

Route A: The reaction of 4-bromobenzaldehyde (B125591) with 2,4-dimethylphenylmagnesium bromide.

Route B: The reaction of 2,4-dimethylbenzaldehyde (B100707) with 4-bromophenylmagnesium bromide. researchgate.net

Both routes are expected to produce the desired product in good yield. The Grignard reagent is typically prepared in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) by reacting the corresponding aryl bromide with magnesium metal. researchgate.netyoutube.comlibretexts.org The subsequent addition to the aldehyde is usually performed at low temperatures to control the exothermic reaction. walisongo.ac.id

A general procedure involves the slow addition of the aldehyde to the Grignard reagent solution, followed by quenching with an acidic aqueous solution to protonate the resulting alkoxide and yield the alcohol. miracosta.edu

Enantioselective Grignard Additions with Chiral Catalysts and Auxiliaries

The synthesis of enantiomerically enriched this compound can be achieved through asymmetric Grignard additions. This is accomplished by employing chiral catalysts or chiral auxiliaries. wikipedia.org Chiral ligands, such as amino alcohols and diamines, can coordinate to the magnesium center of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on one face of the carbonyl group preferentially. mdpi.comic.ac.ukrug.nl

The use of chiral auxiliaries involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of the Grignard addition. After the reaction, the auxiliary is cleaved to yield the chiral product. wikipedia.org

Table 2: Enantioselective Grignard Addition to Aldehydes with Chiral Ligands

Chiral LigandAldehydeGrignard ReagentSolventEnantiomeric Excess (ee)
(-)-SparteineBenzaldehydeEthylmagnesium bromideTolueneHigh
(S)-BINOLAromatic AldehydesArylmagnesium bromidesTHFGood to Excellent
Chiral Amino AlcoholsBenzaldehydePropylmagnesium bromideTolueneModerate

Note: This table provides representative data for enantioselective Grignard additions to aromatic aldehydes, demonstrating the feasibility of producing chiral diarylmethanols. mdpi.comrug.nlresearchgate.net

Mechanistic Considerations in Grignard Reactivity (e.g., Nucleophilic Addition, Single Electron Transfer)

The mechanism of the Grignard reaction with carbonyl compounds is generally considered to be a nucleophilic addition. youtube.com The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, gives the alcohol. libretexts.org

However, an alternative mechanism involving a single electron transfer (SET) from the Grignard reagent to the carbonyl compound has been proposed, particularly for reactions with sterically hindered ketones or substrates with low reduction potentials like benzophenone. chem-station.comnih.gov The SET mechanism generates a radical anion-cation pair. The subsequent steps can lead to the final product, but also to side products. For the reaction of Grignard reagents with most aldehydes and less hindered ketones, the concerted nucleophilic addition pathway is generally favored. nih.govresearchgate.net

Organometallic Reagent-Mediated Syntheses

Beyond Grignard reagents, other organometallic compounds can be utilized for the synthesis of diarylmethanols, often with advantages in terms of functional group tolerance and stereoselectivity.

Zinc-Based Organometallic Reagents in Asymmetric Arylation of Aldehydes

Organozinc reagents have emerged as powerful tools for the asymmetric arylation of aldehydes. acs.orgmdpi.com These reactions are typically catalyzed by chiral ligands, leading to high enantioselectivities. A common approach involves the in-situ generation of the organozinc reagent from an aryl bromide or iodide, followed by the addition to the aldehyde in the presence of a chiral catalyst.

For the synthesis of this compound, this would entail the reaction of 4-bromobenzaldehyde with a 2,4-dimethylphenylzinc reagent, or vice versa, in the presence of a chiral ligand such as a derivative of BINOL or a chiral amino alcohol. acs.org Organozinc reagents are generally less reactive than their Grignard counterparts, which can lead to cleaner reactions and better tolerance of other functional groups in the substrates. acs.org

Table 3: Asymmetric Arylation of Aldehydes with Organozinc Reagents

AldehydeOrganozinc ReagentChiral CatalystYieldEnantiomeric Excess (ee)
BenzaldehydeDiphenylzinc(S)-BINOL derivativeHigh>95%
Aromatic AldehydesDiethylzincChiral Amino AlcoholGoodHigh

Note: This table illustrates the high yields and enantioselectivities achievable in the asymmetric arylation of aldehydes using organozinc reagents and chiral catalysts, which is applicable to the synthesis of the target compound. acs.org

Copper Hydride Catalyzed Hydrosilylation of Diaryl Ketones

The copper hydride (CuH) catalyzed hydrosilylation of prochiral diaryl ketones presents an effective method for producing diarylmethanols. organic-chemistry.orgorganic-chemistry.org This reaction typically involves the in situ generation of a CuH species, which then participates in the 1,2-hydrosilylation of the ketone. organic-chemistry.org The use of chiral ligands, such as (R)-(-)-(DTBM-SEGPHOS), can facilitate highly enantioselective reductions, yielding nonracemic diarylmethanols in excellent yields. organic-chemistry.org The reaction is generally performed under mild conditions and tolerates a wide array of functional groups. organic-chemistry.org For ortho-substituted benzophenones, high enantioselectivity is often observed. organic-chemistry.org

Table 1: Key Features of CuH-Catalyzed Hydrosilylation

Feature Description Source
Catalyst System In situ generated Copper Hydride (CuH) with a chiral ligand (e.g., DTBM-SEGPHOS). organic-chemistry.org
Reactants Diaryl ketone, Hydrosilane (e.g., PMHS). organic-chemistry.orgorganic-chemistry.org
Key Advantage High enantioselectivity for the synthesis of nonracemic diarylmethanols. organic-chemistry.org

| Reaction Conditions | Typically mild (0 °C to room temperature). | organic-chemistry.org |

Titanium-Based Catalytic Systems

Titanium-based catalytic systems are also employed for the reduction of ketones to their corresponding alcohols. Photocatalytic hydrogenation using polycrystalline titanium dioxide (TiO2) under UV irradiation is one such method. aminer.orgnovapublishers.com This process can achieve excellent chemical efficiency, often resulting in nearly 100% yields of the secondary alcohol. aminer.org The reaction utilizes a sacrificial hole scavenger, such as ethanol. aminer.orgnovapublishers.com Additionally, low-valent titanium species, often generated in situ, can mediate reductive coupling reactions. diva-portal.orgacs.org The complexity of these systems often involves additives that can significantly influence the reaction outcome. acs.org

Rearrangement Reactions for Diarylalkanol Formation

Rearrangement reactions provide an alternative pathway to diarylmethanols, starting from different precursors.

Wittig Rearrangement of Aryl Benzyl (B1604629) Ethers Precursors

The asianpubs.orgnih.gov-Wittig rearrangement of aryl benzyl ethers is a valuable method for carbon-carbon bond formation, leading to the synthesis of diarylmethanols. nih.govmdpi.com This reaction typically requires strongly basic conditions, which can limit its compatibility with certain functional groups. nih.govmdpi.com However, the presence of activating groups on the aryl ring can promote the rearrangement under milder conditions. mdpi.com The process involves the deprotonation of the benzylic position, followed by a asianpubs.orgnih.gov-shift to form the diarylmethanol product after workup. nih.govmdpi.com

Biocatalytic and Microbial Transformation Routes

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral alcohols.

Stereoselective Reduction of Corresponding Diaryl Ketones using Whole-Cell Biocatalysts (e.g., Rhizopus arrhizus)

The stereoselective reduction of prochiral ketones to their corresponding alcohols using whole-cell biocatalysts like the fungus Rhizopus arrhizus is a well-established green chemistry method. asianpubs.org This biocatalyst is known for its versatility in reducing a variety of carbonyl compounds with high stereospecificity and efficiency. asianpubs.org The enantioselectivity of the reduction can be influenced by the electronic effects of substituents on the aromatic ring. asianpubs.org Various species of Rhizopus have been successfully used for the microbial transformation of aryl ketones to enantiomerically pure (S)-alcohols with good yields and enantiomeric excess. asianpubs.orgnih.gov

Table 2: Biocatalytic Reduction of Prochiral Ketones

Biocatalyst Substrate Type Key Advantage Source

| Rhizopus arrhizus | Prochiral aryl ketones | High stereoselectivity, environmentally friendly. | asianpubs.orgasianpubs.org |

Friedel-Crafts Alkylation and Subsequent Hydrolysis/Alcoholysis Pathways

The Friedel-Crafts reaction provides a classical method for attaching substituents to an aromatic ring. wikipedia.org

A synthetic route to this compound can be envisioned through a Friedel-Crafts reaction. This would involve the alkylation of 1,3-dimethylbenzene with 4-bromobenzaldehyde or a derivative thereof, in the presence of a Lewis acid catalyst. organic-chemistry.orgmt.combyjus.com This would form an intermediate which, upon subsequent hydrolysis or alcoholysis, would yield the desired diarylmethanol. The Friedel-Crafts acylation, using 4-bromobenzoyl chloride followed by reduction of the resulting ketone, is another viable pathway that avoids potential carbocation rearrangements associated with alkylation. byjus.comnih.gov

One-Pot Catalytic Asymmetric Syntheses from Aryl Bromides

The synthesis of chiral diarylmethanols, including this compound, can be efficiently achieved through one-pot catalytic asymmetric methodologies starting from readily available aryl bromides. This approach is highly valued for its operational simplicity and the ability to generate stereochemically rich products from simple precursors.

A notable and practical method involves the in-situ generation of an organozinc reagent from an aryl bromide, which then undergoes a catalyzed, enantioselective addition to an aldehyde. This process circumvents the need to isolate the often sensitive organometallic intermediates, thereby streamlining the synthetic sequence.

The general synthetic strategy commences with a lithium-bromine exchange reaction on an aryl bromide using an organolithium reagent, such as n-butyllithium (n-BuLi). The resulting aryllithium species is then transmetalated with a zinc salt, typically zinc chloride (ZnCl₂), to form an arylzinc reagent. To facilitate a highly enantioselective addition to the aldehyde, a mixed organozinc species (ArZnBu) is generated by the addition of a second equivalent of n-BuLi.

The key enantioselective step is the addition of the organozinc reagent to an aldehyde, catalyzed by a chiral amino alcohol. A commonly employed catalyst is (-)-MIB (a derivative of N,N-diisobutylnorephedrine). This catalyst orchestrates the facial-selective addition of the aryl group to the aldehyde carbonyl, thereby establishing the chiral center at the methanolic carbon with high enantiomeric excess (ee).

For the specific synthesis of this compound, two convergent routes are conceivable using this methodology:

The reaction of the organozinc reagent derived from 1-bromo-2,4-dimethylbenzene (B107640) with 4-bromobenzaldehyde.

The reaction of the organozinc reagent derived from 1-bromo-4-methylbenzene with 2,4-dimethylbenzaldehyde.

The versatility of this one-pot procedure has been demonstrated through the successful synthesis of a wide array of diarylmethanols with consistently high yields and enantioselectivities. The reaction conditions are generally mild, and the procedure is tolerant of various functional groups on both the aryl bromide and the aldehyde components.

The following tables present representative data from the application of this one-pot catalytic asymmetric arylation for the synthesis of various diarylmethanols, illustrating the broad scope and high efficiency of the methodology.

Table 1: Asymmetric Arylation of Benzaldehyde Derivatives

EntryAryl BromideAldehydeYield (%)ee (%)
1BromobenzeneBenzaldehyde9596
24-MethoxybromobenzeneBenzaldehyde9697
34-FluorobromobenzeneBenzaldehyde9495
44-ChlorobromobenzeneBenzaldehyde9693
52-BromotolueneBenzaldehyde9293
6Bromobenzene2-Naphthaldehyde9596
74-Methoxybromobenzene4-Chlorobenzaldehyde9596

Table 2: Asymmetric Arylation of α,β-Unsaturated Aldehydes

EntryAryl BromideAldehydeYield (%)ee (%)
1BromobenzeneCinnamaldehyde9090
24-MethoxybromobenzeneCinnamaldehyde9281
32-BromotolueneCinnamaldehyde8885
42-BromonaphthaleneCinnamaldehyde9188

This one-pot catalytic asymmetric synthesis from aryl bromides represents a powerful and practical tool for the efficient construction of enantioenriched diarylmethanols, such as this compound, which are valuable intermediates in various fields of chemical research.

Chemical Reactivity and Derivatization of 4 Bromophenyl 2,4 Dimethylphenyl Methanol

Stereospecific Cross-Coupling Reactions at the Benzylic Position

The hydroxyl group at the benzylic position can be converted into a suitable leaving group (e.g., ether, ester, or carbamate) to facilitate cross-coupling reactions. Nickel-catalyzed reactions have emerged as powerful methods for stereospecifically forming new carbon-carbon bonds at this center.

Nickel-catalyzed cross-coupling reactions, specifically the Kumada coupling, provide an effective method for the synthesis of triarylmethanes from benzylic alcohol derivatives. researchgate.net Enantioenriched derivatives of (4-Bromophenyl)(2,4-dimethylphenyl)methanol can react with a variety of aryl Grignard reagents in the presence of an achiral nickel catalyst to form new C(sp³)–C(sp³) bonds. nih.govacs.org These transformations are notable for their ability to proceed on a preparative scale with low loadings of an inexpensive and sustainable base metal catalyst. nih.govfigshare.com

The reaction typically involves the derivative of the benzylic alcohol (e.g., a methyl ether or carbamate) and an aryl Grignard reagent, such as phenylmagnesium bromide. The catalyst system often consists of a nickel(II) precursor like Ni(cod)₂ and a suitable ligand. nih.gov The choice of ligand is crucial for achieving high yields and stereospecificity. Bidentate phosphine (B1218219) ligands, such as rac-BINAP or DPEPhos, are commonly employed. nih.gov The reaction proceeds with high stereochemical fidelity, enabling the synthesis of enantioenriched 1,1,1-triarylmethane structures. semanticscholar.orgacs.org

A remarkable feature of nickel-catalyzed cross-couplings at the benzylic center is the high degree of enantiospecificity and the ability to control the stereochemical outcome. nih.govacs.org For derivatives of benzylic alcohols like this compound, these reactions typically proceed with a clean inversion of the stereochemistry at the benzylic carbon. nih.govacs.orgfigshare.comnih.gov This stereospecificity is consistent with a polar, two-electron oxidative addition mechanism (Sₙ2-like) that avoids the formation of stereoablative radical intermediates. semanticscholar.orgacs.org

Interestingly, the stereochemical course of the reaction—whether it proceeds via inversion or retention—can be controlled by the choice of an achiral ligand. While many phosphine-ligated nickel catalysts lead to inversion, the use of certain N-heterocyclic carbene (NHC) ligands can result in retention of configuration. acs.orgnih.gov This catalyst-based control allows for the synthesis of either enantiomer of the triarylmethane product from a single enantiomer of the starting benzylic alcohol derivative, representing a significant advance in asymmetric synthesis. nih.govescholarship.org The enantiospecificity (es) of these reactions, a measure of the transfer of stereochemical information, is often excellent. acs.org

Table 1: Ligand-Controlled Stereochemical Outcome in Ni-Catalyzed Benzylic Coupling.
Ligand TypeDominant Stereochemical PathwayProduct Configuration (from S-reactant)Reference
Bidentate Phosphines (e.g., rac-BINAP)InversionR nih.govacs.org
N-Heterocyclic Carbenes (e.g., SIMes)RetentionS nih.gov
Tricyclohexylphosphine (PCy₃)RetentionS acs.orgnih.gov

Transformations of the Brominated Aromatic Moiety

The carbon-bromine bond on the phenyl ring of this compound is a key site for functionalization via palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org

The brominated phenyl group readily participates in a variety of palladium-catalyzed cross-coupling reactions, leveraging the C-Br bond as a synthetic handle. nobelprize.orgresearchgate.net

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The Suzuki reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups, including the benzylic alcohol present in the substrate. nobelprize.orgwikipedia.org Coupling this compound with various arylboronic acids can generate a diverse library of biaryl-containing triarylmethanol analogues. mdpi.comarkat-usa.org

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgdrugfuture.com This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org Reacting the title compound with alkenes like styrene (B11656) or acrylates would yield stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively, attached to the (2,4-dimethylphenyl)methanol core. nih.govlibretexts.org

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.orgwikipedia.orglibretexts.org It is a highly reliable method for constructing arylalkynes. beilstein-journals.org This transformation would allow for the introduction of an alkynyl moiety onto the phenyl ring of this compound, providing a valuable intermediate for further synthesis. pitt.edu

Table 2: Potential Palladium-Catalyzed Transformations of this compound.
ReactionCoupling PartnerCatalyst System (Typical)Product Type
SuzukiAr-B(OH)₂Pd(PPh₃)₄ / Base (e.g., K₃PO₄)(Aryl-phenyl)(2,4-dimethylphenyl)methanol
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / Ligand / Base (e.g., Et₃N)(Alkenyl-phenyl)(2,4-dimethylphenyl)methanol
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N)(Alkynyl-phenyl)(2,4-dimethylphenyl)methanol

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classical SₙAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org

The (4-bromophenyl) moiety of this compound lacks such activating electron-withdrawing groups. The substituents present (the benzylic alcohol group and the alkyl groups on the other ring) are not sufficiently electron-withdrawing to facilitate the SₙAr reaction under standard conditions. Consequently, the C-Br bond in this compound is generally inert to displacement by common nucleophiles via the SₙAr mechanism. libretexts.org While reactions can sometimes be forced under harsh conditions of high temperature and pressure, or through alternative mechanisms like those involving transition-metal π-coordination to activate the ring, these are not typical SₙAr conditions. nih.govresearchgate.net Therefore, SₙAr is not considered a synthetically viable pathway for the routine functionalization of this specific compound.

Mechanistic Insights into Reactions Involving 4 Bromophenyl 2,4 Dimethylphenyl Methanol

Elucidation of Grignard Reaction Pathways: Nucleophilic Addition versus Single Electron Transfer

The formation of (4-Bromophenyl)(2,4-dimethylphenyl)methanol via the Grignard reaction, typically involving the addition of a Grignard reagent to an aldehyde, can proceed through two primary mechanistic pathways: nucleophilic addition and single-electron transfer (SET).

Nucleophilic Addition: This is the traditionally accepted pathway for Grignard reactions. The Grignard reagent, for instance, (2,4-dimethylphenyl)magnesium bromide, acts as a potent nucleophile. The carbon atom bonded to magnesium attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde (B125591). This concerted step leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the final product, this compound. masterorganicchemistry.com

Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the Grignar reagent to the carbonyl compound. This generates a radical anion from the aldehyde and a radical cation from the Grignard reagent. These radical intermediates can then combine to form the same magnesium alkoxide intermediate as in the nucleophilic addition pathway. The SET mechanism is more likely to occur with sterically hindered ketones and certain aromatic carbonyl compounds. While both pathways can operate, the predominant mechanism depends on the specific reactants, reaction conditions, and the solvent used.

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereocontrol in the synthesis of chiral molecules like this compound is a significant area of research. This is primarily accomplished through the use of chiral ligands, auxiliaries, and additives that influence the stereochemical outcome of the reaction.

Chiral ligands and auxiliaries play a crucial role in inducing enantioselectivity by creating a chiral environment around the reacting centers.

TADDOL Derivatives: TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are highly effective chiral auxiliaries. nih.govresearchgate.net They can be prepared from tartrate esters and aromatic Grignard reagents. ethz.ch When used in stoichiometric or catalytic amounts, TADDOLs and their derivatives can coordinate with the metal center of the organometallic reagent (e.g., a Grignard reagent or an organozinc reagent). nih.govresearchgate.net This coordination forms a chiral complex that preferentially directs the nucleophilic attack on the prochiral carbonyl group of the aldehyde from one face, leading to the formation of one enantiomer in excess. The steric bulk and the specific geometry of the TADDOL ligand are critical in determining the level of enantioselectivity. ethz.chnih.govresearchgate.net TADDOL-derived phosphorus ligands have also been successfully employed in asymmetric catalysis. researchgate.net

Amino Alcohol-Based Catalysts: Chiral amino alcohols are another important class of catalysts for asymmetric synthesis. They function by forming a chiral complex with the metal, similar to TADDOLs. The nitrogen and oxygen atoms of the amino alcohol chelate to the metal, creating a rigid chiral pocket that dictates the facial selectivity of the nucleophilic addition to the aldehyde.

Additives can significantly impact the reactivity and selectivity of organometallic reactions.

Lithium Chloride (LiCl): In Grignard reactions, the addition of LiCl can lead to the formation of "turbo-Grignard reagents" (RMgCl·LiCl). researchgate.netnih.gov LiCl helps to break down the polymeric aggregates of Grignard reagents, leading to more reactive and soluble monomeric species. organic-chemistry.orgnih.gov This enhanced reactivity can influence the reaction pathway and, in the context of asymmetric synthesis, can affect the equilibrium between different diastereomeric transition states, thereby influencing the enantioselectivity. The presence of LiCl can lead to a higher concentration of the more reactive dialkylmagnesium species, which can alter the stereochemical outcome. nih.govnih.govresearchgate.net

TEEDA (N,N,N',N'-Tetraethylethylenediamine): Chelating agents like TEEDA can coordinate to the magnesium center of the Grignard reagent. This coordination can modify the steric and electronic properties of the reagent, which in turn can influence the transition state geometry of the reaction and thus the enantiomeric excess of the product.

AdditiveEffect on Grignard ReagentImpact on Reaction
LiCl Breaks down polymeric aggregates, increases solubility and reactivity.Can enhance reaction rates and influence stereoselectivity. organic-chemistry.orgnih.gov
TEEDA Coordinates to the magnesium center, altering steric and electronic properties.Can modify the transition state geometry, affecting enantioselectivity.

Mechanisms of Cross-Coupling Reactions: Oxidative Addition, Transmetalation, Reductive Elimination

The bromine atom on the phenyl ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. libretexts.orgnih.gov These reactions generally proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. rhhz.net

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex. libretexts.orgrhhz.net This replaces the bromide ligand on the palladium and brings the two organic fragments that will be coupled together onto the same metal center. Steric hindrance can sometimes impede this step. nih.gov

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the desired product. rhhz.net This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

The efficiency and outcome of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent. mdpi.com

Understanding Rearrangement Reaction Mechanisms (e.g., Wittig Rearrangement)

While not as common for this specific molecule, understanding the potential for rearrangement reactions is important. The researchgate.netthieme-connect.com-Wittig rearrangement is a relevant example for ethers derived from this compound. This rearrangement involves the conversion of an ether to an alcohol.

The mechanism of the researchgate.netthieme-connect.com-Wittig rearrangement is believed to proceed through a radical dissociation-recombination pathway within a solvent cage. scripps.edu Deprotonation of the carbon adjacent to the ether oxygen generates a carbanion, which then undergoes homolytic cleavage of the carbon-oxygen bond to form a radical pair. This is followed by recombination of the radicals to form the rearranged alkoxide, which is then protonated to yield the alcohol product. The stability of the generated radicals can influence the success of the reaction. scripps.edu

In contrast, the Wittig reaction is a different process used for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide, proceeding via a betaine (B1666868) or an oxaphosphetane intermediate. lumenlearning.comorganic-chemistry.orgtotal-synthesis.commasterorganicchemistry.com

Free-Radical Pathways in Benzylic Functionalization

The benzylic C-H bond in this compound is susceptible to functionalization through free-radical pathways due to the stability of the resulting benzylic radical. nih.gov

One common approach involves hydrogen atom transfer (HAT), where a radical initiator abstracts the benzylic hydrogen atom to form a stabilized benzylic radical. nih.govwisc.edu This radical can then undergo various transformations:

Radical-Radical Cross-Coupling: The benzylic radical can couple with another radical species. For instance, an electrochemical approach can generate transient benzylic radicals that couple with ketyl radicals to form diaryl alcohols. nih.govchemrxiv.org

Oxidative Functionalization: The benzylic radical can be oxidized to a carbocation, which can then be trapped by a nucleophile. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can facilitate the oxidative functionalization of benzylic C-H bonds through a hydride abstraction mechanism. rsc.org

Radical Relay Mechanisms: In some copper-catalyzed reactions, a radical relay strategy can be employed for benzylic C-H functionalization. researchgate.netchemrxiv.org This involves the generation of a radical that facilitates HAT from the benzylic position, leading to the formation of a new C-C or C-heteroatom bond. researchgate.netwisc.educhemrxiv.org

These free-radical pathways offer a powerful and direct method for the late-stage functionalization of molecules containing benzylic C-H bonds.

Advanced Applications and Research Directions of 4 Bromophenyl 2,4 Dimethylphenyl Methanol

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

While direct studies on (4-bromophenyl)(2,4-dimethylphenyl)methanol as a chiral auxiliary are not extensively documented, its structural motifs suggest significant potential in asymmetric catalysis. Chiral auxiliaries are crucial tools in organic synthesis, enabling the production of enantiomerically pure compounds by temporarily attaching to a substrate and directing the stereochemical outcome of a reaction. The presence of a stereogenic center at the methanol (B129727) carbon in this compound is key to this potential application.

If resolved into its individual enantiomers, this compound could serve as a precursor for chiral ligands. The hydroxyl group provides a reactive handle for tethering to metal centers or other organic scaffolds. The steric bulk and electronic properties of the two different aryl groups (4-bromophenyl and 2,4-dimethylphenyl) could create a well-defined chiral environment around a metal catalyst, influencing the enantioselectivity of reactions such as hydrogenations, cross-couplings, and cycloadditions. The development of methods for the catalytic, enantioselective synthesis of diarylmethanols is an active area of research, often involving the asymmetric arylation of aromatic aldehydes. nih.gov The synthesis of an enantiomerically enriched form of this compound would be the first step toward exploring its role in asymmetric catalysis.

Table 1: Potential Asymmetric Reactions Utilizing Chiral Ligands Derived from this compound

Reaction TypeMetal CatalystPotential SubstrateDesired Outcome
Asymmetric HydrogenationRhodium, RutheniumProchiral alkenes, ketonesEnantiomerically enriched alkanes, alcohols
Asymmetric Cross-CouplingPalladium, NickelAryl halides, organometallicsChiral biaryl compounds
Asymmetric Aldol ReactionLewis Acids (e.g., Ti, B)Aldehydes, ketonesEnantiomerically enriched β-hydroxy carbonyls

Role as Precursors and Building Blocks in Complex Organic Molecule Synthesis

The structure of this compound makes it a versatile building block for the synthesis of more complex organic molecules. The two primary functional handles, the aryl bromide and the secondary alcohol, allow for sequential and orthogonal chemical modifications.

The 4-bromophenyl moiety is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a wide variety of organoboron compounds. This strategy can be used to introduce new aryl, heteroaryl, alkyl, or vinyl groups at the 4-position of the phenyl ring, leading to a diverse array of substituted triarylmethanols or related structures. These products are scaffolds for pharmaceuticals, agrochemicals, and materials.

The hydroxyl group can be used as a nucleophile in etherification reactions or can be oxidized to the corresponding benzophenone. Alternatively, it can be removed through reductive deoxygenation to yield a diarylmethane. beilstein-journals.org The combination of these transformations provides a powerful toolkit for constructing complex molecular architectures.

Fundamental Studies in Organometallic Chemistry and Catalysis

This compound can serve as a valuable substrate for fundamental studies in organometallic chemistry and catalysis. The presence of both a reactive C-Br bond and a hydroxyl group allows for the investigation of intramolecular catalytic processes.

For instance, research has shown that bis(2-bromophenyl)methanols can undergo a palladium-catalyzed intramolecular reaction to form fluorenones. rsc.org This process is thought to involve the oxidation of the alcohol followed by an intramolecular reductive coupling. Although the bromine in this compound is in the para position, this compound could be used in related studies to explore long-range intramolecular C-C bond formations or rearrangements under transition metal catalysis. Such studies are crucial for understanding reaction mechanisms and for the development of new catalytic transformations. The steric and electronic influence of the 2,4-dimethylphenyl group compared to an unsubstituted phenyl ring could provide valuable insights into the factors controlling catalytic activity and selectivity.

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The efficient and selective synthesis of this compound and its derivatives is a key research direction. Established methods for the synthesis of diarylmethanols typically involve the reaction of an organometallic reagent with an aldehyde or the reduction of a diaryl ketone.

A highly efficient route to this compound would involve a Grignard reaction. The Grignard reagent could be prepared from either 1-bromo-4-iodobenzene (B50087) or 1-bromo-2,4-dimethylbenzene (B107640). For example, reacting 4-bromophenylmagnesium bromide with 2,4-dimethylbenzaldehyde (B100707) would yield the desired product. Optimizing reaction conditions such as solvent, temperature, and additives would be crucial for maximizing yield and minimizing side products.

Table 2: Plausible Synthetic Routes to this compound

RouteReactant 1Reactant 2Key Reaction Type
14-Bromobenzaldehyde (B125591)2,4-Dimethylphenylmagnesium bromideGrignard Reaction
22,4-Dimethylbenzaldehyde4-Bromophenylmagnesium bromideGrignard Reaction
3(4-Bromophenyl)(2,4-dimethylphenyl)ketoneSodium borohydride (B1222165)Ketone Reduction

Further research could focus on developing catalytic and enantioselective methods for its synthesis. Asymmetric transfer hydrogenation of the corresponding ketone or the catalytic asymmetric addition of an organometallic reagent to the corresponding aldehyde could provide access to enantiomerically pure this compound, which is crucial for its application in asymmetric catalysis. nih.gov

Exploration of New Chemical Transformations for Diversification

The functional groups present in this compound open the door to a wide range of chemical transformations, allowing for the diversification of this core structure into a library of novel compounds.

Key areas for exploration include:

Cross-Coupling Reactions: Beyond the Suzuki reaction, other palladium-catalyzed couplings like the Sonogashira, Heck, and Buchwald-Hartwig amination reactions could be employed to introduce alkynyl, vinyl, and amino groups, respectively, at the 4-position of the bromophenyl ring.

Transformations of the Hydroxyl Group: The secondary alcohol can be converted into a good leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution reactions. Oxidation to the ketone provides an electrophilic center for further functionalization.

Electrophilic Aromatic Substitution: The electron-rich 2,4-dimethylphenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of nitro, halogen, or acyl groups, further increasing the molecular complexity.

Deoxygenation: Selective removal of the hydroxyl group can lead to the corresponding diarylmethane, a different class of compounds with its own set of potential applications. beilstein-journals.org

By systematically exploring these transformations, a diverse collection of molecules can be generated from a single, readily accessible precursor, facilitating the discovery of new compounds with interesting biological or material properties.

Theoretical and Computational Studies on 4 Bromophenyl 2,4 Dimethylphenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific quantum chemical calculations detailing the electronic structure and reactivity of (4-Bromophenyl)(2,4-dimethylphenyl)methanol have been published. Such a study would typically involve the use of methods like Density Functional Theory (DFT) to determine key electronic parameters.

A hypothetical table of such parameters is presented below for illustrative purposes, based on general knowledge of similar aromatic alcohols.

ParameterHypothetical Value/DescriptionSignificance
HOMO Energy Typically in the range of -6.0 to -7.0 eVIndicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO Energy Typically in the range of -1.0 to -2.0 eVRepresents the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap Typically around 4.0 to 6.0 eVA smaller gap is associated with higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) Negative potential around the oxygen atom of the hydroxyl group. Positive potential around the hydrogen of the hydroxyl group.Predicts sites for electrophilic and nucleophilic attack. The oxygen would be a likely site for protonation or coordination to Lewis acids, while the hydrogen would be the site for hydrogen bonding.

Conformational Analysis and Molecular Structure Predictions

A detailed conformational analysis of this compound is not available. This type of study would be crucial for understanding the three-dimensional arrangement of the molecule and identifying its most stable conformers. The steric hindrance introduced by the ortho-methyl group on the dimethylphenyl ring is expected to significantly influence the rotational barriers around the C-C bonds connecting the phenyl rings to the carbinol carbon.

Key dihedral angles that would be of interest in such a study are presented in the following table.

Dihedral AngleDescriptionExpected Influence
Br-C-C-O Rotation of the 4-bromophenyl group relative to the hydroxyl group.Influenced by electronic effects of the bromine and steric interactions with the other phenyl ring.
C-C-C-O Rotation of the 2,4-dimethylphenyl group relative to the hydroxyl group.Highly restricted due to the presence of the ortho-methyl group, leading to a preferred, non-planar arrangement.
Phenyl-C-Phenyl The angle between the two phenyl rings.Expected to be significant to minimize steric clash between the rings, particularly due to the ortho-methyl substituent.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Reactions

There is no published research on the reaction pathway modeling for the synthesis of this compound. A common synthetic route would be the Grignard reaction between 4-bromobenzaldehyde (B125591) and 2,4-dimethylphenylmagnesium bromide, or vice versa. Computational modeling of this reaction would involve locating the transition states for the key steps, such as the nucleophilic attack of the Grignard reagent on the carbonyl carbon.

A simplified, hypothetical reaction coordinate diagram for a Grignard synthesis is described in the table below.

Reaction StepDescriptionKey Computational Insight
Reactants 4-bromobenzaldehyde and 2,4-dimethylphenylmagnesium bromideCalculation of initial energies and electronic properties.
Transition State Formation of the new C-C bondDetermination of the activation energy, which provides information on the reaction rate. The geometry of the transition state would reveal the stereochemical course of the reaction.
Intermediate Magnesium alkoxide saltCharacterization of a stable intermediate before workup.
Product This compoundCalculation of the final energy to determine the overall reaction thermodynamics.

Prediction of Spectroscopic Signatures for Structural Elucidation (Excluding Specific Data)

While experimental spectroscopic data would be the standard for structural elucidation, computational methods can predict these signatures. For this compound, such predictions are not available in the literature. Theoretical calculations would provide valuable insights into the expected spectroscopic features.

The following table outlines the types of spectroscopic data that could be predicted computationally.

Spectroscopic MethodPredicted FeatureInformation Gained
¹H NMR Chemical shifts of aromatic and methyl protons.The steric hindrance from the ortho-methyl group would likely cause distinct chemical shifts for the protons on both phenyl rings.
¹³C NMR Chemical shifts of the carbinol carbon and aromatic carbons.The position of the carbinol carbon signal would be characteristic. The carbon attached to the bromine would show a specific chemical shift.
Infrared (IR) Spectroscopy O-H stretching frequency, C-O stretching frequency, and aromatic C-H and C=C bending frequencies.The O-H stretch would appear as a broad band. The C-Br stretch would be found in the fingerprint region.

Design Principles for Novel Catalysts and Chiral Auxiliaries

Given the chiral nature of this compound, it has the potential to be used as a chiral auxiliary or ligand in asymmetric synthesis. However, there are no published studies on the design of catalysts or chiral auxiliaries based on this specific molecule. Computational chemistry could play a vital role in this area by modeling the interactions between this molecule and various substrates and reagents to predict stereochemical outcomes.

Principles for the design of catalysts and auxiliaries based on this scaffold are outlined below.

Design PrincipleComputational ApproachDesired Outcome
Stereocontrol Modeling the transition states of reactions involving the chiral auxiliary.Prediction of the facial selectivity of attack on a prochiral substrate, leading to high enantiomeric excess.
Catalyst-Substrate Binding Docking studies and molecular dynamics simulations.Understanding the binding modes and interactions that govern catalytic activity and selectivity.
Electronic Tuning Modifying substituents on the phenyl rings and calculating the resulting electronic properties.Optimization of the catalytic activity by altering the electron-donating or -withdrawing nature of the ligand.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-bromophenyl)(2,4-dimethylphenyl)methanol, and how do reaction conditions influence stereochemical outcomes?

  • Methodology :

  • Catalytic hydrogenation using chiral catalysts (e.g., palladium or nickel with chiral ligands) can achieve enantioselective synthesis. Optimize temperature (60–80°C) and hydrogen pressure (5–10 bar) to enhance yield and enantiomeric excess .
  • Alternative routes include Grignard reactions between 4-bromophenylmagnesium bromide and 2,4-dimethylbenzaldehyde, followed by acid quenching. Solvent choice (e.g., THF vs. diethyl ether) affects reaction kinetics and byproduct formation .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

  • Methodology :

  • Chromatography : Use RP-HPLC with methanol:water (70:30 v/v) at 1 mL/min and UV detection (λ = 335 nm) for purity assessment .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, hydroxyl proton at δ 2.1–2.5 ppm) and FTIR (O-H stretch at 3200–3400 cm1^{-1}, C-Br at 550–600 cm1^{-1}) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., C: ~63.9%, H: ~4.1% for derivatives) .

Q. What are the key considerations for handling and storing this brominated aromatic compound?

  • Methodology :

  • Store in amber glass vials at –20°C under inert gas (N2_2/Ar) to prevent photodegradation and oxidation. Use gloveboxes for air-sensitive steps .
  • Safety protocols: Wear nitrile gloves, chemical-resistant aprons, and FFP3 masks. Avoid aqueous waste disposal; neutralize brominated byproducts with NaHCO3_3 before incineration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, identifying nucleophilic/electrophilic sites .
  • Use molecular docking (AutoDock Vina) to simulate binding with biological targets (e.g., cytochrome P450 enzymes) based on X-ray crystallographic data from analogs .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodology :

  • Replicate synthesis under varying conditions (e.g., solvent polarity, cooling rates) to isolate polymorphs. Characterize via DSC and X-ray diffraction to correlate crystal packing with thermal properties .
  • Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to distinguish overlapping proton environments in aromatic regions .

Q. How does the compound’s structure influence its cytotoxicity, and what assays are suitable for mechanistic studies?

  • Methodology :

  • Assess cytotoxicity via MTT assays on human cell lines (e.g., HeLa, HepG2). Compare IC50_{50} values against structural analogs (e.g., bromine removal reduces potency) .
  • Investigate apoptosis pathways using flow cytometry (Annexin V/PI staining) and ROS detection probes (DCFH-DA) to link bromine’s electronegativity to oxidative stress .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

  • Methodology :

  • Replace traditional solvents (THF, DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower toxicity and higher biodegradability .
  • Explore biocatalysis (e.g., alcohol dehydrogenases) for enantioselective reductions under mild conditions (pH 7–8, 30–40°C) .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science or medicinal chemistry?

  • Proposals :

  • Develop metal-organic frameworks (MOFs) using the compound as a linker for bromine-specific gas adsorption studies .
  • Synthesize prodrug derivatives by esterifying the hydroxyl group to enhance blood-brain barrier penetration for neuropharmacology applications .

Q. How can advanced spectroscopic techniques elucidate reaction intermediates in its synthesis?

  • Proposals :

  • Use in-situ FTIR and Raman spectroscopy to monitor Grignard reaction dynamics and detect transient intermediates (e.g., enolates) .
  • Apply cryo-EM to characterize chiral catalyst surfaces during hydrogenation, correlating morphology with enantioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.